REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[CH2:3][CH2:2]1.S(Cl)([Cl:15])=O>>[CH:4]1([CH2:7][CH2:8][CH2:9][C:10]([Cl:15])=[O:12])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
|
C1CCC(CC1)CCCC(=O)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After evaporation of the excess thionyl chloride
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Type
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DISTILLATION
|
Details
|
the expected product is distilled off
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)CCCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |